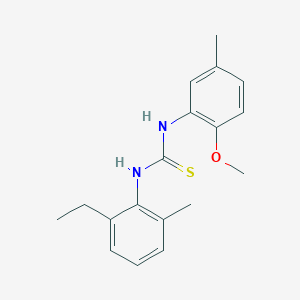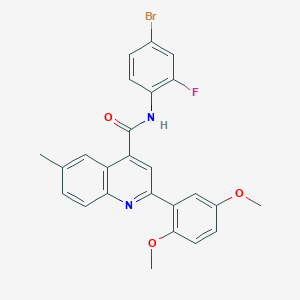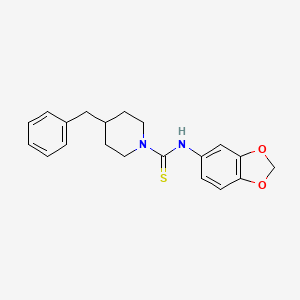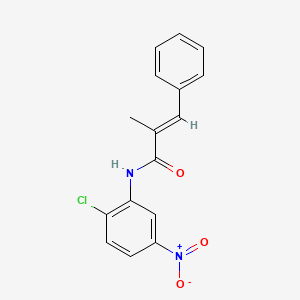
3-(3-chlorophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves reactions that can yield various biologically active compounds. For example, the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution afford compounds such as Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, indicating a versatile approach to synthesizing thiazolidinone derivatives (Kandeel & Youssef, 2001).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied, revealing the importance of substituents on the thiazolidinone ring for biological activity. For instance, crystallographic analysis of related compounds like N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide shows the significance of molecular geometry and intermolecular interactions, such as hydrogen bonds and π-π stacking, in determining the compound's stability and reactivity (Akkurt et al., 2011).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including cyclocondensation and reactions with nitrile oxides, to produce a wide range of compounds with potential biological activities. The functional groups on the thiazolidinone ring, such as the aroylmethylene group, play a crucial role in these reactions, influencing the compounds' reactivity and the formation of different derivatives (Kandeel & Youssef, 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound under discussion is a variant of thiazolidin-4-one derivatives, a class known for its versatility in organic synthesis. Similar compounds, like 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, have been studied for their reactivity with nitrile oxides, producing compounds with potential pharmacological activities. These reactions highlight the structural flexibility and the potential for generating diverse bioactive molecules through relatively straightforward synthetic pathways (Kandeel & Youssef, 2001).
Antimicrobial Activity
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds structurally similar to the one have shown significant activity against a range of bacterial and fungal strains. This suggests that modifications of the thiazolidin-4-one core, such as those in 3-(3-chlorophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, could lead to potent antimicrobial agents with specific activity profiles (B'Bhatt & Sharma, 2017).
Electrochromic Materials
The structural motifs found in thiazolidin-4-one derivatives have been explored in the development of electrochromic materials. The integration of thiazolidinone units into polymers has been shown to affect the optical and electrochemical properties of these materials, suggesting that compounds like 3-(3-chlorophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one could serve as building blocks in the design of new electrochromic devices. These applications leverage the unique electronic structure of thiazolidinones for color-changing technologies (Ming et al., 2015).
Anticancer Activity
The potential anticancer properties of thiazolidin-4-one derivatives have been a subject of interest. Certain compounds in this class have shown promising anticancer activity across various cancer cell lines, indicating that specific alterations to the thiazolidin-4-one framework, such as those present in 3-(3-chlorophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, could lead to effective anticancer agents. These findings underscore the importance of structural modifications in modulating biological activity (Altuğ et al., 2011).
Eigenschaften
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2OS2/c16-11-4-1-5-12(8-11)18-14(19)13(21-15(18)20)7-10-3-2-6-17-9-10/h1-9H/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGFOOUMABYCIX-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-Chlorophenyl)-5-[(pyridin-3-YL)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)
![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)
![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)
![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)

![methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4626891.png)
